

(2-Fluorobenzyl)hydrazine Dihydrochloride: A Technical Guide to Solubility and Stability

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Compound of Interest

Compound Name: (2-Fluorobenzyl)hydrazine
dihydrochloride

Cat. No.: B581231

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known solubility and stability characteristics of **(2-Fluorobenzyl)hydrazine dihydrochloride** (CAS No: 1349715-77-0). Due to the limited availability of specific quantitative data in public literature, this document focuses on established physicochemical principles, qualitative descriptions, and standardized experimental protocols that enable researchers to determine these critical parameters.

Physicochemical Properties

(2-Fluorobenzyl)hydrazine dihydrochloride is the salt form of the parent compound, (2-Fluorobenzyl)hydrazine.^{[1][2]} The inclusion of two hydrochloride moieties significantly influences its physical and chemical properties, particularly its solubility and handling characteristics.^[1]

Property	Value	Source
CAS Number	1349715-77-0	[3]
Molecular Formula	C ₇ H ₁₁ Cl ₂ FN ₂	[1][2][3]
Molecular Weight	213.08 g/mol	[1][2][3]
Parent Compound	(2-Fluorobenzyl)hydrazine (CAS: 51859-98-4)	[1][4]
Recommended Storage	4°C, stored under nitrogen	[3]

Solubility Profile

The dihydrochloride salt form of (2-Fluorobenzyl)hydrazine is expected to confer significantly greater aqueous solubility compared to its free base counterpart.[1] The ionic character introduced by the two protonated nitrogen centers and their associated chloride counterions promotes favorable interactions with polar protic solvents.[1]

2.1 Qualitative Solubility

While specific quantitative data is not readily available, a qualitative solubility profile can be inferred based on the compound's structure.

Solvent	Expected Solubility	Rationale
Water	High	The dihydrochloride salt form is highly polar and readily solvated by water molecules. [1]
Methanol / Ethanol	Soluble	Lower alcohols are polar protic solvents capable of solvating the ionic salt. [1]
DMSO	Soluble	A polar aprotic solvent known for its broad solubilizing capabilities for organic salts.
Acetonitrile	Slightly Soluble	Less polar than water or DMSO, may require heating or sonication.
Dichloromethane	Insoluble / Poor	A non-polar organic solvent, unlikely to dissolve the highly polar salt form.
Diethyl Ether / Hexanes	Insoluble	Non-polar solvents are incompatible with the ionic nature of the compound.

2.2 Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard and reliable technique for determining the equilibrium solubility of a compound.[\[5\]](#)

Objective: To determine the saturation concentration of **(2-Fluorobenzyl)hydrazine dihydrochloride** in a specific solvent at a controlled temperature.

Materials:

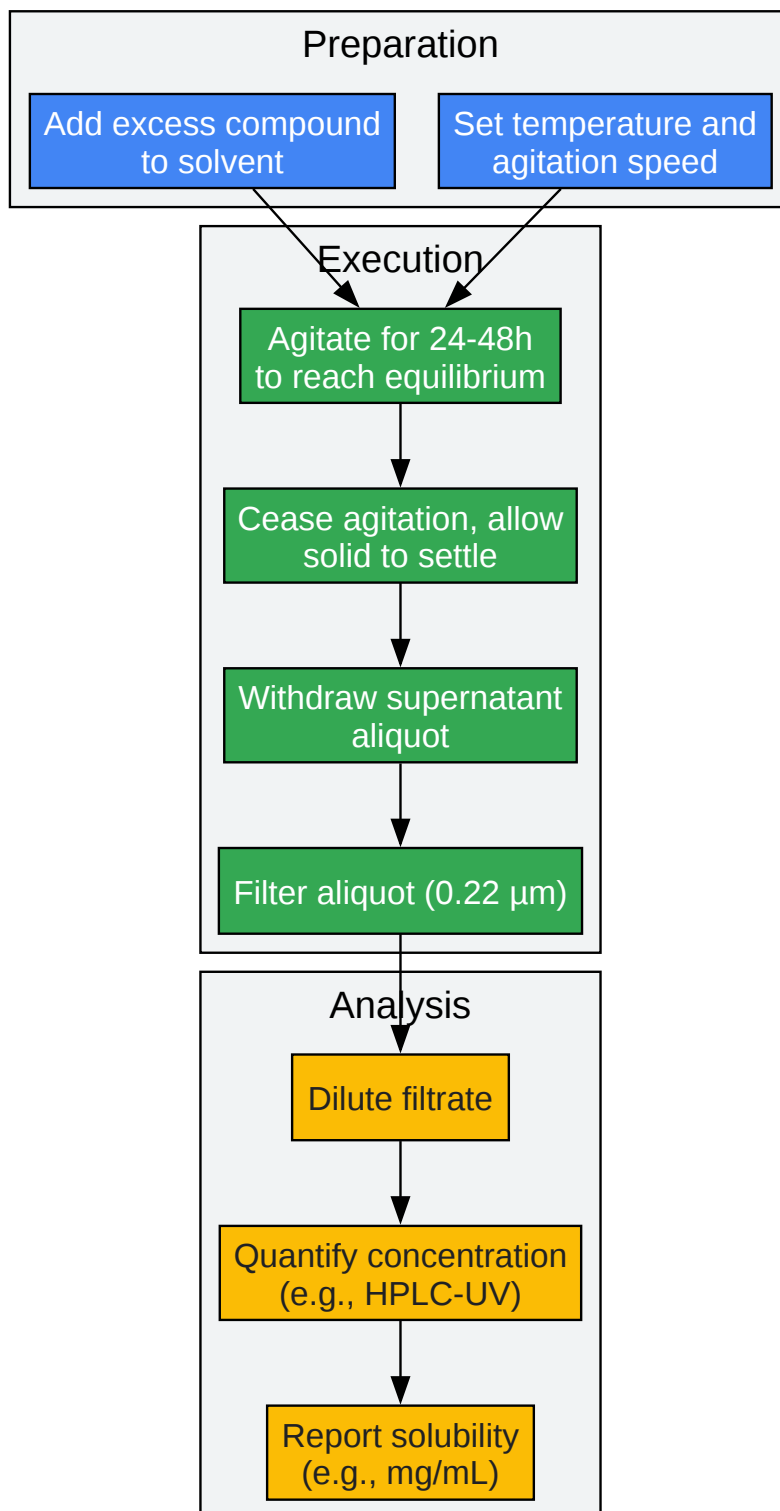
- **(2-Fluorobenzyl)hydrazine dihydrochloride**
- Solvent of interest (e.g., pH 7.4 phosphate buffer)

- Orbital shaker with temperature control
- Calibrated pH meter
- Analytical balance
- Volumetric flasks and pipettes
- Syringe filters (e.g., 0.22 μm PVDF)
- Validated analytical method for quantification (e.g., HPLC-UV)

Procedure:

- Preparation: Set the orbital shaker to the desired temperature (e.g., 25°C or 37°C).[5]
- Addition of Compound: Add an excess amount of **(2-Fluorobenzyl)hydrazine dihydrochloride** to a known volume of the solvent in a sealed flask. The presence of undissolved solid is essential to ensure saturation.[5]
- Equilibration: Place the flask in the orbital shaker and agitate at a constant speed (e.g., 100-150 rpm) for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium.[5]
- Sampling: After equilibration, cease agitation and allow the excess solid to settle. Carefully withdraw an aliquot of the supernatant.
- Filtration: Immediately filter the aliquot through a syringe filter to remove any undissolved particulates. This step is critical to prevent artificially high concentration measurements.
- Quantification: Dilute the filtered sample to a concentration within the linear range of the analytical method and quantify the amount of dissolved compound using a validated HPLC-UV or other suitable method.
- Confirmation: The pH of the saturated solution should be measured and reported.[5] To confirm equilibrium has been reached, samples can be taken at multiple time points (e.g., 24h, 48h, 72h) until the concentration remains constant.

Workflow for Equilibrium Solubility Determination

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Workflow for Solubility Determination (Shake-Flask)

Stability Profile

The stability of **(2-Fluorobenzyl)hydrazine dihydrochloride** is a critical parameter for ensuring its quality and reliability in experiments. As a dihydrochloride salt, it is expected to have greater thermal stability than its free base.^[1] However, like many hydrazine derivatives, it may be susceptible to oxidation and degradation under certain conditions.^[6]

3.1 Factors Influencing Stability

- **Temperature:** While specific data is limited, related benzylhydrazine dihydrochlorides exhibit melting points with decomposition between 132-145°C.^[1] Recommended storage at 4°C suggests that elevated temperatures may promote degradation.^[3]
- **Light (Photostability):** The parent free base is stored protected from light, indicating potential photosensitivity.^[7] Photostability testing is recommended as part of forced degradation studies.^[8]
- **pH:** The stability of the compound in solution is likely pH-dependent. Extreme pH values (highly acidic or basic) can catalyze hydrolysis or other degradation pathways.
- **Oxidation:** Hydrazine moieties are known to be susceptible to oxidation.^[6] Exposure to atmospheric oxygen or oxidizing agents should be minimized. Storing under an inert atmosphere like nitrogen is recommended.^[3]

3.2 Experimental Protocol: HPLC-Based Stability Assessment

A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is the standard for assessing the stability of small molecules and quantifying degradation products.^[8]^[9]

Objective: To develop a stability-indicating HPLC method and use it to assess the degradation of **(2-Fluorobenzyl)hydrazine dihydrochloride** under various stress conditions.

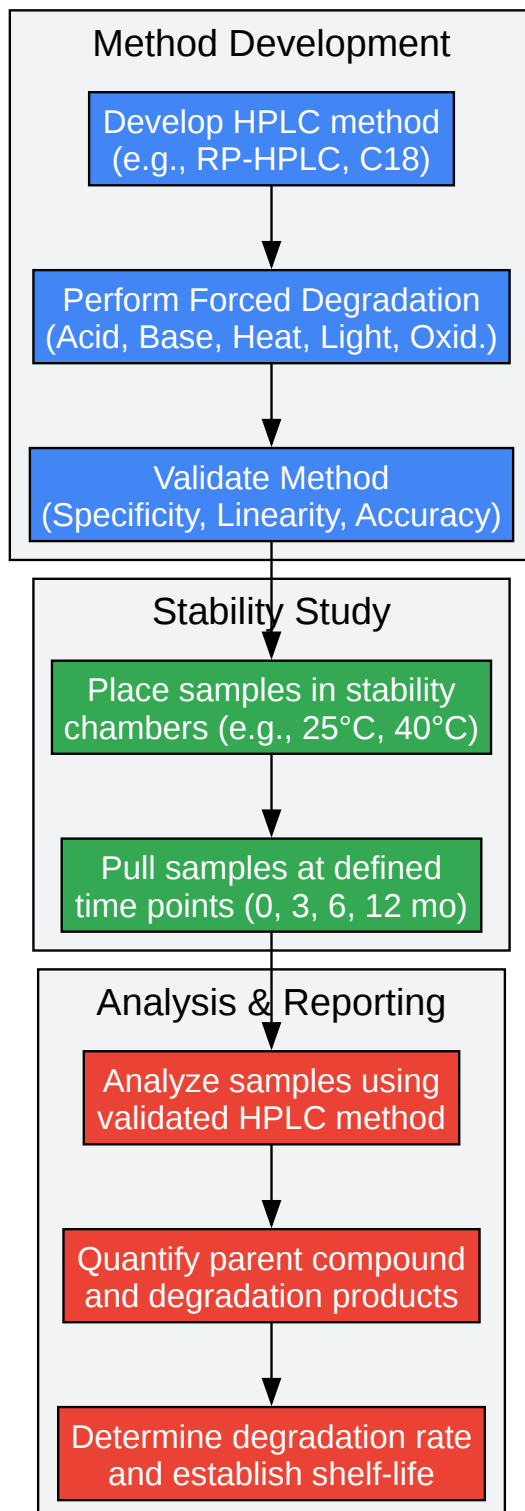
Part A: Forced Degradation Study The goal is to intentionally degrade the sample to ensure the analytical method can separate the intact drug from its degradation products.^[8]

- Acid/Base Hydrolysis: Incubate separate solutions of the compound in acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) conditions at an elevated temperature (e.g., 60°C).
- Oxidation: Treat a solution of the compound with an oxidizing agent (e.g., 3% H₂O₂).
- Thermal Stress: Expose solid compound and a solution to dry heat (e.g., 80°C).
- Photostability: Expose solid compound and a solution to light according to ICH Q1B guidelines.
- Analysis: Analyze all stressed samples by HPLC, alongside an unstressed control, to identify degradation peaks and confirm peak purity of the main compound. The goal is to achieve ~5-20% degradation.

Part B: Long-Term Stability Study

- Method: Use a validated stability-indicating HPLC method, typically employing a C18 column with a gradient mobile phase of acidified water and an organic solvent like acetonitrile.[\[10\]](#)
[\[11\]](#)
- Sample Preparation: Prepare samples of the compound (either solid or in a specific formulation) and store them under controlled, long-term conditions (e.g., 25°C/60% RH) and accelerated conditions (e.g., 40°C/75% RH).[\[9\]](#)
- Time Points: Analyze the samples at predetermined time points (e.g., 0, 3, 6, 9, 12 months).
[\[9\]](#)
- Data Evaluation: At each time point, quantify the amount of the active compound remaining and measure the increase in any degradation products. The results are used to establish a shelf-life and recommended storage conditions.

Workflow for HPLC-Based Stability Assessment

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Workflow for HPLC-Based Stability Assessment

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